

Dosing and administration schedule for "306-O12B-3" mediated ASO delivery

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Application Notes and Protocols for 306-O12B-3 Mediated ASO Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

306-O12B-3 is a biodegradable, ionizable lipid nanoparticle (LNP) designed for the efficient in vivo delivery of antisense oligonucleotides (ASOs).[1][2][3][4] Preclinical studies have demonstrated the efficacy of **306-O12B-3** LNPs in mediating target gene knockdown, particularly in hepatocytes, following intravenous administration.[1][2] These application notes provide a comprehensive overview of the dosing, administration, and evaluation of **306-O12B-3**-mediated ASO delivery, along with detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro Efficacy of 306-O12B-3 LNP for ASO Delivery



Cell Line	Target Gene	ASO Concentr ation	Transfecti on Method	% Gene Knockdo wn	Viability Assay	% Cell Viability
GFP- HEK293	GFP	0.1 μg/mL	LNP complex	81.5%	MTT Assay	High

Data synthesized from in vitro screening experiments.[1]

Table 2: In Vivo Efficacy of 306-O12B-3 LNP for ASO

Delivery in Mice

Target Gene	Animal Model	Administr ation Route	ASO Dose (mg/kg)	Tissue	% mRNA Knockdo wn	ED50 (mg/kg)
PCSK9	C57BL/6 Mice	Intravenou s	0.05	Liver	~50%	0.034
PCSK9	C57BL/6 Mice	Intravenou s	0.1	Liver	~70%	0.034
PCSK9	C57BL/6 Mice	Intravenou s	0.2	Liver	~85%	0.034

Data from preclinical studies targeting PCSK9.[1][4]

Table 3: Recommended Dosing and Administration Schedule (Preclinical)



Animal Model	Administrat ion Route	Recommen ded Dose Range (mg/kg ASO)	Dosing Frequency	Study Duration	Notes
Mouse	Intravenous (tail vein)	0.03 - 1.0	Single dose or repeat doses every 3-7 days	3 - 28 days	Dose selection should be based on target, ASO potency, and desired level of knockdown.
Rat	Intravenous (tail vein)	0.1 - 2.0	Single dose or repeat doses every 3-7 days	3 - 28 days	Pharmacokin etics and tolerability may differ from mice.
Non-Human Primate	Intravenous infusion	0.5 - 5.0	Single dose or weekly infusions	4 - 12 weeks	Requires careful monitoring of safety parameters.

This table provides generalized recommendations based on preclinical ASO studies. The optimal dosing and schedule should be determined empirically for each ASO and disease model.

Experimental Protocols

Protocol 1: In Vitro ASO Delivery and Gene Knockdown Assessment



Objective: To evaluate the efficacy of **306-O12B-3** LNPs in delivering ASO to cultured cells and knocking down a target gene (e.g., GFP).

Materials:

- GFP-expressing HEK293 cells
- 306-O12B-3 LNP formulation encapsulating anti-GFP ASO
- Control ASO (non-targeting) formulated with 306-O12B-3 LNPs
- Cell culture medium (e.g., DMEM) with 10% FBS
- 96-well plates
- Flow cytometer

Procedure:

- Cell Seeding: Seed GFP-expressing HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- LNP-ASO Complex Preparation: Dilute the 306-O12B-3 LNP-ASO complexes in serum-free medium to achieve the desired final ASO concentration (e.g., 100 nM).
- Transfection: Remove the cell culture medium and add the LNP-ASO complex solution to the cells.
- Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C.
- Medium Change: After the incubation period, replace the transfection medium with fresh, complete culture medium.
- Analysis: At 24-72 hours post-transfection, analyze GFP expression using a flow cytometer.
- Data Analysis: Quantify the percentage of GFP-positive cells and the mean fluorescence intensity to determine the knockdown efficiency.



Protocol 2: In Vivo ASO Delivery and Efficacy Assessment in Mice

Objective: To assess the in vivo efficacy of **306-O12B-3** LNP-mediated ASO delivery for target gene knockdown in the liver.

Materials:

- C57BL/6 mice (6-8 weeks old)
- 306-O12B-3 LNP formulation encapsulating anti-PCSK9 ASO
- Control ASO formulated with 306-O12B-3 LNPs
- Saline solution
- RNA extraction kit
- gRT-PCR reagents and instrument

Procedure:

- Animal Acclimation: Acclimate mice for at least one week before the experiment.
- Dosing Solution Preparation: Dilute the **306-O12B-3** LNP-ASO complexes in sterile saline to the desired concentration for intravenous injection.
- Administration: Administer the dosing solution to the mice via tail vein injection. A typical injection volume is 100 μL.
- Tissue Collection: At 72 hours post-administration, euthanize the mice and harvest the livers.
- RNA Extraction: Isolate total RNA from a portion of the liver tissue using a suitable RNA extraction kit.
- qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene (PCSK9) and a housekeeping gene (e.g., GAPDH).



 Data Analysis: Normalize the target gene expression to the housekeeping gene and calculate the percentage of mRNA knockdown relative to the control group.

Protocol 3: Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the in vitro cytotoxicity of the **306-O12B-3** LNP formulation.

Materials:

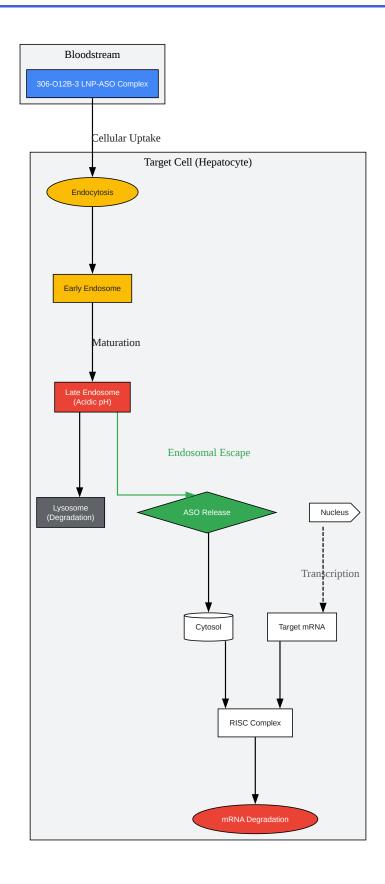
- HEK293 cells (or other relevant cell line)
- 306-O12B-3 LNP formulation (without ASO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of the **306-O12B-3** LNP formulation for 24-48 hours.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Visualizations

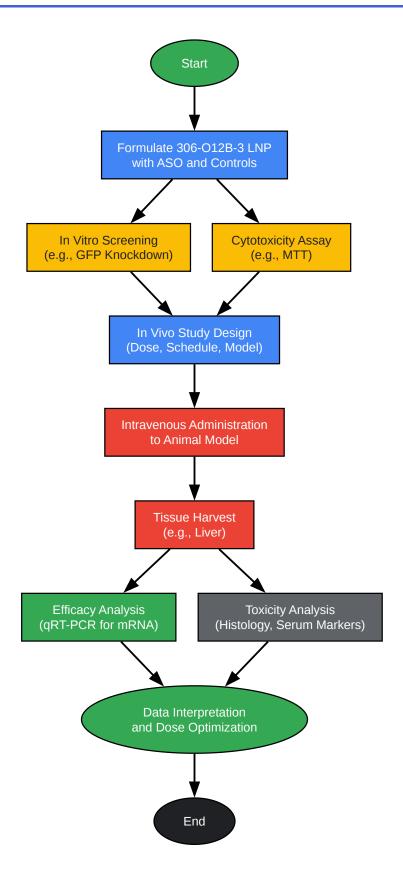




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Caption: Cellular uptake and mechanism of action for 306-O12B-3 mediated ASO delivery.





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Caption: Experimental workflow for preclinical evaluation of **306-O12B-3** LNP-ASO.



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- To cite this document: BenchChem. [Dosing and administration schedule for "306-O12B-3" mediated ASO delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934587#dosing-and-administration-schedule-for-306-o12b-3-mediated-aso-delivery]

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